

Cremastranone Derivatives: A Comparative Guide to Structure-Activity Relationships in Cancer Research

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Compound of Interest		
Compound Name:	Cremastranone	
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Cremastranone, a homoisoflavanone originally isolated from Cremastra appendiculata, has garnered significant attention in medicinal chemistry due to its anti-angiogenic and anti-proliferative properties.[1][2] This has spurred the synthesis and evaluation of numerous derivatives to explore their therapeutic potential, particularly in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of key cremastranone derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in ongoing drug discovery efforts.

Comparative Biological Activity of Cremastranone Derivatives

The anti-proliferative activity of various synthetic **cremastranone** derivatives has been evaluated against several cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their cytotoxic effects.



Compound	Modification	Cell Line	IC50 (μM)	Reference
Cremastranone	Natural Product	HUVEC	0.377	[2]
SH-17059	5,6,7-trimethoxy, 3'-hydroxy, 4'- methoxy	HCT116	~0.1	[1]
LoVo	~0.1	[1]		
T47D	<0.1	[3]		
ZR-75-1	~0.1	[3]		
SH-19017	A-ring: C6-OH instead of OMe	HCT116	>1	[1]
LoVo	>1	[1]		
T47D	>1	[3]		
ZR-75-1	>1	[3]		
SH-19021	A-ring: C6- cyclopropylmeth oxy instead of OMe	HCT116	~0.1	[1]
LoVo	~0.1	[1]		
T47D	<0.1	[3]		
ZR-75-1	~0.1	[3]		
SH-19026	B-ring: 3'- methoxy, 4'- hydroxy	HCT116	>1	[1]
LoVo	>1	[1]		
T47D	>1	[3]		
ZR-75-1	>1	[3]		



SH-19027	B-ring: 3'-fluoro, 4'-methoxy	HCT116	~0.05	[1]
LoVo	~0.05	[1]		
T47D	<0.1	[3]		
ZR-75-1	~0.1	[3]		
SHA-035	B-ring: 3'- carbamate	HCT116	~0.05	[1]
LoVo	~0.05	[1]		
T47D	~0.05 <0.1	[1]	_	

Key Structure-Activity Relationship Insights:

- A-Ring Modifications: The substitution at the C6 position of the A-ring significantly influences activity. Replacement of the methoxy group in the parent synthetic compound SH-17059 with a hydroxyl group (SH-19017) leads to a dramatic loss of cytotoxicity.[1][3] However, substitution with a bulkier cyclopropylmethoxy group (SH-19021) retains potent activity.[1][3] This suggests that both electronic and steric factors at this position are critical.
- B-Ring Modifications: The arrangement of substituents on the B-ring is crucial for cytotoxic efficacy. Inverting the methoxy and hydroxy groups at the C3' and C4' positions (SH-19026) results in inactive compounds.[1][3] In contrast, replacing the 3'-hydroxyl with a fluoro group (SH-19027) or a bulky carbamate moiety (SHA-035) enhances or maintains high potency against colorectal cancer cells.[1] This indicates that the 4'-methoxy group is essential, while modifications at the 3'-position are well-tolerated and can be exploited to improve activity.[1] The 5,6,7-trimethoxy substitution pattern on the A-ring and the 4'-methoxy group on the B-ring are considered essential for the cytotoxic activity of these homoisoflavanone derivatives.

Experimental Protocols



Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the cited literature for the evaluation of **cremastranone** derivatives.

Synthesis of Cremastranone Derivatives

The synthesis of the homoisoflavane derivatives of **cremastranone** was performed following previously established methods.[1] The general synthetic scheme involves the following key steps:

- Aldol Condensation: Reaction of an appropriately substituted 2'-hydroxyacetophenone with a substituted benzaldehyde to form a chalcone.
- Michael Addition and Cyclization: Treatment of the chalcone with a suitable reagent, such as formaldehyde, to induce cyclization and formation of the chromanone ring.
- Modifications: Subsequent chemical modifications on the A-ring and B-ring to generate the desired derivatives.

Characterization of the synthesized compounds was performed using 1H and 13C nuclear magnetic resonance (NMR) spectroscopy.[1]

Cell Viability Assay (WST Assay)

The cytotoxic effects of the **cremastranone** derivatives on cancer cell lines were determined using a WST (Water Soluble Tetrazolium salt) assay.

- Cell Seeding: Cancer cells (e.g., HCT116, LoVo, T47D, ZR-75-1) were seeded in 96-well plates at a density of 2.5 x 103 cells/well and incubated overnight.[3]
- Compound Treatment: The cells were then treated with various concentrations of the cremastranone derivatives or DMSO as a control.
- Incubation: The plates were incubated for the desired time periods (e.g., 24, 48, 72 hours).
- WST Reagent Addition: Following incubation, a WST solution was added to each well.



 Absorbance Measurement: After a further incubation period, the absorbance was measured at a specific wavelength using a microplate reader to determine the percentage of viable cells relative to the control.

Cell Cycle Analysis

The effect of the derivatives on the cell cycle distribution was analyzed by flow cytometry.

- Cell Treatment: Cells were treated with the compounds for a specified duration.
- Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
- Staining: The fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.
- Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis and Cell Death Analysis

The induction of apoptosis was investigated through several methods:

- Annexin V Staining: To detect early apoptotic cells, treated cells were stained with Annexin V-FITC and PI and analyzed by flow cytometry.[3]
- Western Blotting: The expression levels of apoptosis-related proteins, such as caspases, were determined by Western blotting of cell lysates.
- Caspase Activity Assays: The activation of specific caspases (e.g., caspase-3, -8, -9, and -10) was quantified using commercially available caspase activity assay kits.[1]

Visualizing the Mechanisms and Workflow

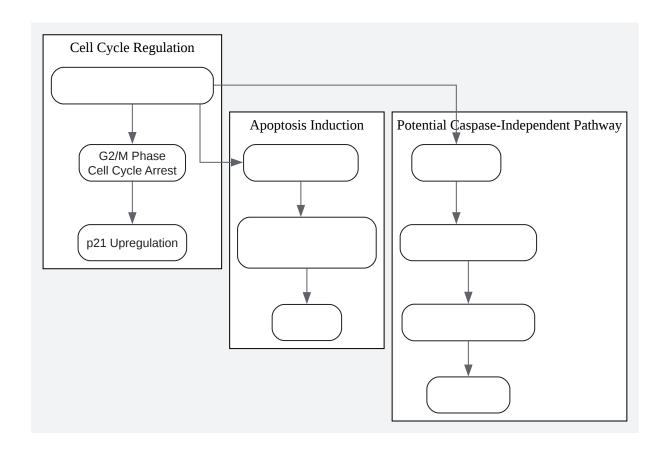
To better understand the processes involved in the research of **cremastranone** derivatives, the following diagrams illustrate the experimental workflow and a key signaling pathway implicated in their mode of action.





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Caption: Experimental workflow for the synthesis and biological evaluation of **cremastranone** derivatives.



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